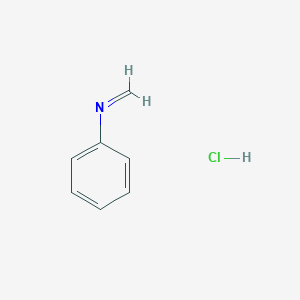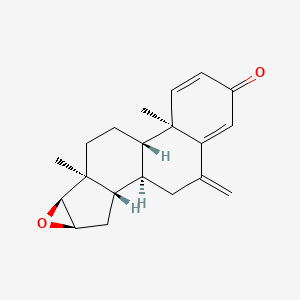![molecular formula C11H18O3 B13846266 3-(1,4-Dioxaspiro[4.5]decan-8-ylidene)propan-1-ol](/img/structure/B13846266.png)
3-(1,4-Dioxaspiro[4.5]decan-8-ylidene)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,4-Dioxaspiro[4.5]decan-8-ylidene)propan-1-ol is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a dioxane ring and a decane ring, which imparts distinct chemical properties. It is used in various scientific research applications due to its reactivity and structural features.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,4-Dioxaspiro[4.5]decan-8-ylidene)propan-1-ol typically involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with appropriate reagents under controlled conditions. One common method includes the reduction of 1,4-dioxaspiro[4.5]decan-8-one using sodium borohydride in methanol . The reaction is carried out at low temperatures to ensure the selective reduction of the ketone group to the corresponding alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,4-Dioxaspiro[4.5]decan-8-ylidene)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, where the dioxane ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to introduce new functional groups.
Major Products Formed
Oxidation: Formation of 1,4-dioxaspiro[4.5]decan-8-one.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted spirocyclic compounds with different functional groups.
Applications De Recherche Scientifique
3-(1,4-Dioxaspiro[4.5]decan-8-ylidene)propan-1-ol is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(1,4-Dioxaspiro[4.5]decan-8-ylidene)propan-1-ol involves its interaction with molecular targets through its functional groups. The alcohol group can form hydrogen bonds with biological molecules, while the spirocyclic structure provides steric hindrance that can influence binding affinity and specificity. The compound may also participate in redox reactions, affecting cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-ol: A related compound with a similar spirocyclic structure but differing in the functional group.
3-{1,4-Dioxaspiro[4.5]decan-8-ylamino}-1-(pyrrolidin-1-yl)propan-1-one: Another spirocyclic compound with an amino group instead of an alcohol group.
Uniqueness
3-(1,4-Dioxaspiro[45]decan-8-ylidene)propan-1-ol is unique due to its specific combination of a spirocyclic structure and an alcohol functional group
Propriétés
Formule moléculaire |
C11H18O3 |
|---|---|
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
3-(1,4-dioxaspiro[4.5]decan-8-ylidene)propan-1-ol |
InChI |
InChI=1S/C11H18O3/c12-7-1-2-10-3-5-11(6-4-10)13-8-9-14-11/h2,12H,1,3-9H2 |
Clé InChI |
BFSZROWAUVQXIX-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1=CCCO)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


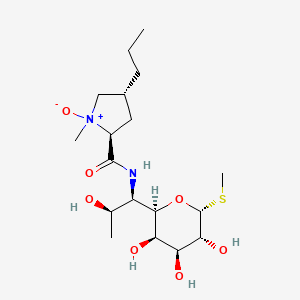
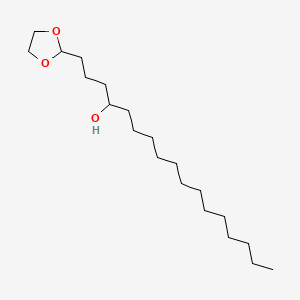
![6,9-Bis[(2-hydroxyethyl)amino]benz[g]isoquinoline-5,10-dione](/img/structure/B13846202.png)

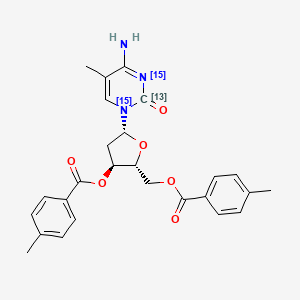
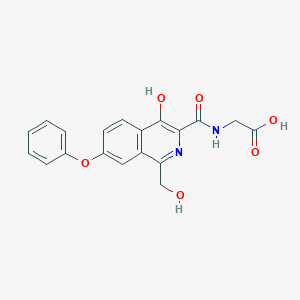


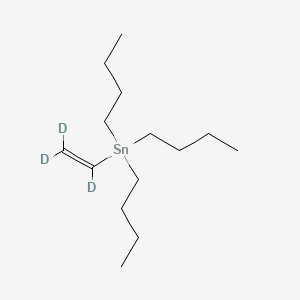
![1-(3-Cyanophenyl)-3-[6-[5-(4-imidazol-1-ylphenoxy)tetrazol-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]urea](/img/structure/B13846253.png)
![N-Boc-L-2-amino-3-[thiomethyl-1-(1-oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)]propanoic Acid Methyl Ester](/img/structure/B13846260.png)

